6-Amino-1-(4-methylphenyl)-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE is a heterocyclic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating 4-((2-amino-4-methylphenyl)-thio)phenol with acetic acid to obtain the cyclization product . In a strong basic medium, the ethylsulfanyl moiety of the intermediate can be displaced by nucleophiles such as morpholine or piperidine under microwave irradiation conditions to yield the respective derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave irradiation and strong bases suggests that scalable methods could involve continuous flow reactors and automated microwave systems to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The ethylsulfanyl moiety can be displaced by nucleophiles such as morpholine or piperidine.
Cyclization Reactions: Heating with acetic acid leads to cyclization.
Common Reagents and Conditions
Acetic Acid: Used for cyclization reactions.
Strong Bases: Used for nucleophilic substitution reactions.
Microwave Irradiation: Enhances reaction rates and yields.
Major Products
The major products formed from these reactions include various derivatives where the ethylsulfanyl moiety is replaced by different nucleophiles, resulting in compounds with potentially diverse biological activities .
Scientific Research Applications
Medicinal Chemistry: Due to its structural features, it is explored for its potential as an antimicrobial and antimalarial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE is not fully elucidated. studies involving similar pyrimidine derivatives suggest that the compound may interact with specific molecular targets such as enzymes or receptors, leading to its biological effects . The presence of amino and thioxo groups may facilitate binding to active sites of proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Shares the amino and pyrimidine core but lacks the phenyl and thioxo groups.
4-((2-amino-4-methylphenyl)-thio)phenol: A precursor in the synthesis of the target compound.
Uniqueness
6-AMINO-1-(4-METHYLPHENYL)-4-PHENYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINECARBONITRILE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenyl and thioxo groups differentiates it from simpler pyrimidine derivatives and may enhance its interaction with biological targets .
Properties
Molecular Formula |
C18H14N4S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-amino-1-(4-methylphenyl)-4-phenyl-2-sulfanylidenepyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4S/c1-12-7-9-14(10-8-12)22-17(20)15(11-19)16(21-18(22)23)13-5-3-2-4-6-13/h2-10H,20H2,1H3 |
InChI Key |
VRCWXZJWUJTEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=NC2=S)C3=CC=CC=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.